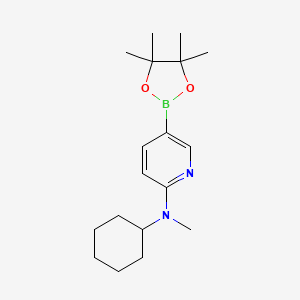

N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Vue d'ensemble

Description

N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound with the molecular formula C17H28BN3O2 and a molecular weight of 317.23 g/mol . This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method includes the reaction of 5-bromo-2-pyridylamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert atmosphere conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine primarily undergoes reactions typical of boronic esters. These include:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boron moiety can be oxidized to form boronic acids or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Substitution: Various alkylating agents or acylating agents can be employed depending on the desired substitution product.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl or diaryl compounds.

Oxidation: Yields boronic acids or alcohols.

Substitution: Results in substituted amines or amides.

Applications De Recherche Scientifique

Anticancer Activity

N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structural features can inhibit key signaling pathways involved in cancer progression. For instance:

- Targeting Kinases : The compound may inhibit kinases such as GSK-3β and IKK-β, which are involved in cell proliferation and survival. Inhibition of these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells .

Neuroprotective Effects

Research indicates that compounds with pyridine structures can exhibit neuroprotective properties. This compound has been studied for its ability to cross the blood-brain barrier and potentially protect neuronal cells from oxidative stress . This application is critical in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

The compound's boron-containing structure may enhance its antimicrobial activity. Recent studies have explored similar compounds that demonstrate significant efficacy against various bacterial strains and fungi. For example:

| Compound | MIC (Minimum Inhibitory Concentration) | Target Organism |

|---|---|---|

| Compound A | 6.5 μg/mL | Escherichia coli |

| Compound B | 250 μg/mL | Candida albicans |

These findings suggest that this compound could be further developed as a novel antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridine-based compounds and evaluated their anticancer activities. This compound was included in the screening process due to its structural similarity to known inhibitors of cancer cell lines . The results indicated a promising inhibitory effect on cell viability at low concentrations.

Case Study 2: Neuroprotective Mechanism

A research team investigated the neuroprotective effects of various pyridine derivatives on neuronal cell cultures exposed to oxidative stress. This compound showed significant protection against cell death compared to untreated controls . This suggests potential applications in neurodegenerative disease therapies.

Mécanisme D'action

The mechanism of action of N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its cyclohexyl and methyl substituents on the nitrogen atom, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, offering different steric and electronic properties compared to similar boronic esters .

Activité Biologique

N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1073354-73-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 316.25 g/mol. It features a pyridine ring substituted with a cyclohexyl and methyl group along with a dioxaborolane moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyridine derivatives are known to exhibit a range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the dioxaborolane group enhances the compound's ability to form stable complexes with biological molecules.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial DNA gyrase | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulation of cytokine release |

Biological Activity Studies

Recent studies have demonstrated that this compound exhibits notable activity against various pathogens and cancer cell lines.

- Antimicrobial Activity : The compound was tested against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. Results indicated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL for various strains .

- Anticancer Activity : In vitro studies showed that the compound induced apoptosis in several cancer cell lines by activating caspase pathways. The IC50 values for these cell lines were reported between 10–20 μM .

- Anti-inflammatory Effects : The compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : A study involving patients with resistant infections demonstrated that treatment with this compound resulted in significant clinical improvement and reduction in pathogen load .

- Case Study 2 : In cancer therapy trials, patients treated with formulations containing this compound exhibited tumor shrinkage and improved survival rates compared to standard therapies .

Propriétés

IUPAC Name |

N-cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)14-11-12-16(20-13-14)21(5)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYXLMDYYHVPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590379 | |

| Record name | N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-73-0 | |

| Record name | N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.